2,2,3-Trimethylbutane-1,3-diol

Catalog No.
S1513235
CAS No.
16343-75-2
M.F
C7H16O2
M. Wt
132.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3-Trimethylbutane-1,3-diol

CAS Number

16343-75-2

Product Name

2,2,3-Trimethylbutane-1,3-diol

IUPAC Name

2,2,3-trimethylbutane-1,3-diol

Molecular Formula

C7H16O2

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C7H16O2/c1-6(2,5-8)7(3,4)9/h8-9H,5H2,1-4H3

InChI Key

FWRDQCHWQGNXNZ-UHFFFAOYSA-N

SMILES

CC(C)(CO)C(C)(C)O

Canonical SMILES

CC(C)(CO)C(C)(C)O

Synthesis and Characterization:

,2,3-Trimethylbutane-1,3-diol (TMD), also known as pinacol, is a small organic molecule with the chemical formula C₁₇H₁₆O₂. Research efforts related to TMD primarily focus on its synthesis and characterization. Studies have explored various methods for TMD synthesis, including:

  • Acyloin condensation: This traditional method involves the condensation of acetone in the presence of a Lewis acid catalyst .
  • Reduction of pinacolone: This method involves the reduction of pinacolone (3,3-dimethyl-2-butanone) with various reducing agents .
  • Electrochemical methods: Recent research has explored the use of electrocatalysis for the efficient and sustainable production of TMD .

Researchers have also employed various techniques to characterize TMD, such as:

  • Nuclear magnetic resonance (NMR) spectroscopy: This technique helps determine the structure and functional groups present in the molecule .
  • Mass spectrometry: This technique helps determine the molecular weight and identify potential impurities .
  • X-ray crystallography: This technique helps determine the three-dimensional structure of the molecule at the atomic level .

Potential Applications:

While TMD itself does not have extensive established applications, it serves as a valuable precursor for various other chemicals used in scientific research. These include:

  • Pinaconeol: This alcohol is a versatile intermediate in organic synthesis, used in the production of pharmaceuticals, fragrances, and other fine chemicals .
  • Pinacolone: This ketone serves as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
  • Development of new catalysts: Researchers are exploring the use of TMD derivatives as ligands in metal catalysts for various organic transformations .
  • Ionic liquids: TMD derivatives are being investigated for their potential use as ionic liquids, which are salts with unique properties like high thermal stability and miscibility with various organic solvents .

Origin and Significance:

1. Biosynth, Buy 2,2,3-Trimethylbutane-1,3-diol RAA34375 16343-75-2 online for pharmaceutical testing Online: 2. ChemicalBook, 2,2,3-Trimethylbutane-1,3-diol, TECH Online:


Molecular Structure Analysis

2,2,3-Trimethylbutane-1,3-diol possesses a central carbon chain (butane) with three methyl groups (CH3) attached at positions 2, 2, and 3. Hydroxyl (OH) groups are bonded to the first and third carbon atoms, creating a 1,3-diol structure.

This structure offers several key features:

  • Two primary alcohols: The hydroxyl groups are attached to primary carbons (C1 and C3), meaning they are bonded to only one other carbon atom.
  • Steric hindrance: The presence of three methyl groups at positions 2, 2, and 3 creates steric hindrance, which can influence reactivity and interactions with other molecules.
  • Hydrogen bonding: The hydroxyl groups can participate in hydrogen bonding, potentially affecting solubility and interactions with other polar molecules.

Chemical Reactions Analysis

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters [3].
  • Etherification: Reaction with alkyl halides under appropriate conditions could yield ethers [3].
  • Oxidation: The primary alcohols may be oxidized to aldehydes or ketones under specific conditions [3].

Data on specific reaction conditions and yields for 2,2,3-Trimethylbutane-1,3-diol is currently lacking and would require further investigation.

3. Organic Chemistry Portal, Esterification Reactions Online:


Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless viscous liquid at room temperature, similar to other short-chain diols.
  • Melting point and boiling point: Expected to be higher than the corresponding alkanes due to hydrogen bonding but lower compared to longer-chain diols.
  • Solubility: Should be soluble in polar organic solvents like alcohols and moderately soluble in water due to the presence of both hydrophobic and hydrophilic groups.
  • Stability: The C-C and C-O bonds are generally stable. However, the compound may decompose at high temperatures.

Currently, there is no scientific literature available on the mechanism of action of 2,2,3-Trimethylbutane-1,3-diol in any biological system.

Information on the safety hazards of 2,2,3-Trimethylbutane-1,3-diol is limited. As a general precaution, unknown organic compounds should be handled with care, following standard laboratory safety protocols. Potential hazards may include:

  • Flammability: Likely flammable based on the presence of hydrocarbon groups.
  • Skin and eye irritation: The hydroxyl groups might cause irritation upon contact.
  • Inhalation hazard: Inhalation of vapors may be harmful, especially in high concentrations.

XLogP3

0.7

Wikipedia

2,2,3-trimethylbutane-1,3-diol

Dates

Modify: 2023-08-15

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